molecular formula C15H14FNO4 B11838678 Diethyl 6-fluoroquinoline-2,3-dicarboxylate CAS No. 92525-75-2

Diethyl 6-fluoroquinoline-2,3-dicarboxylate

Cat. No.: B11838678
CAS No.: 92525-75-2
M. Wt: 291.27 g/mol
InChI Key: CAGDPCQGJPGFON-UHFFFAOYSA-N
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Description

Diethyl 6-fluoroquinoline-2,3-dicarboxylate (CAS 92525-75-2) is a high-purity fluorinated organic compound that serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry and chemical biology research. With the molecular formula C15H14FNO4 and a molecular weight of 291.27 g/mol, this diethyl ester derivative features a quinoline core structure strategically functionalized with a fluorine atom at the 6-position and dicarboxylate groups at the 2- and 3-positions. The compound is part of the important quinoline chemical class, which forms the structural basis for fluoroquinolone antibiotics, one of the most significant classes of synthetic antibacterial agents . Researchers value this specific fluorinated building block for developing novel hybrid molecules with potential applications against resistant bacterial strains . The fluorine atom enhances molecular properties including membrane permeability and metabolic stability, while the ester groups provide handles for further synthetic modification to create diverse compound libraries. Its primary research applications include serving as a precursor in the synthesis of complex bioactive molecules, particularly in the development of new antibacterial agents that target bacterial DNA gyrase and topoisomerase IV—essential enzymes for bacterial DNA replication . The compound can be synthesized through vicarious nucleophilic substitution methodologies using 3-fluoronitroarene precursors . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

92525-75-2

Molecular Formula

C15H14FNO4

Molecular Weight

291.27 g/mol

IUPAC Name

diethyl 6-fluoroquinoline-2,3-dicarboxylate

InChI

InChI=1S/C15H14FNO4/c1-3-20-14(18)11-8-9-7-10(16)5-6-12(9)17-13(11)15(19)21-4-2/h5-8H,3-4H2,1-2H3

InChI Key

CAGDPCQGJPGFON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)F)C(=O)OCC

Origin of Product

United States

Preparation Methods

Cyclization of Anilinosuccinimide Derivatives

A patented method (EP0257433B1) outlines a multi-step route starting from N-substituted-3-anilinosuccinimide . The process involves:

  • Oxidation : Treatment of N-substituted-3-anilinosuccinimide (Formula I) in an inert solvent to yield 3-anilino-N-substituted-maleimide (Formula II).

  • Reaction with Dimethylformamide Dimethylacetal : Formula II reacts with excess dimethylformamide dimethylacetal or a Vilsmeier reagent (dimethylformamide + POCl₃) to form 3-phenylimino-4-dimethylaminomethylene-N-substituted-succinimide (Formula III).

  • Cyclization : Formula III undergoes cyclization in polyphosphoric acid (PPA) at 130–145°C, forming substituted acridinimide (Formula IV).

  • Hydrolysis : Base hydrolysis of Formula IV (e.g., NaOH in aqueous alcohol) followed by acidification yields quinoline-2,3-dicarboxylic acid .

  • Esterification : The diacid is esterified with ethanol under acidic conditions (e.g., HCl/EtOH) to produce the diethyl ester.

Key Data :

  • Yield: ~74% for the hydrolysis step (isolated via ethanol recrystallization) .

  • Advantages: Scalable with maleic anhydride as a low-cost precursor.

  • Limitations: Multi-step process requiring harsh reagents (PPA, POCl₃).

Friedlander Condensation with 4-Fluoroaniline

The Friedlander reaction is a classical route for quinoline synthesis, adapted here for fluorinated derivatives :

  • Reactants : 4-Fluoroaniline and diethyl oxalacetate.

  • Conditions : Catalyzed by polyphosphoric acid (PPA) or Eaton’s reagent (P₂O₅ in methanesulfonic acid) at 100–130°C.

  • Mechanism : Condensation forms the quinoline core, with the fluorine atom introduced via the aniline precursor.

Optimization Insights :

  • Solvent-Free Systems : Higher yields (70%) are achieved under solvent-free conditions at 130°C compared to traditional solvents like DMF (50%) .

  • Catalyst Efficiency : PPA outperforms Lewis acids (e.g., ZnCl₂) in regioselectivity.

One-Pot Domino Reaction

A solvent-free domino reaction (CN104447528B) simplifies synthesis using :

  • Reactants : Propargylamine, diethyl butynedioate, and hydrogen peroxide.

  • Conditions : Ethanol solvent, 65°C for 12 hours.

  • Steps :

    • Oxidative cyclization forms the quinoline ring.

    • Fluorine is retained via the propargylamine structure.

Performance Metrics :

  • Yield: 82% after distillation.

  • Purity: >95% (confirmed via ¹H/¹³C NMR, HRMS) .

Table 1: Comparison of Key Methods

MethodReactantsConditionsYieldPurityScalability
Anilinosuccinimide Maleic anhydride, aniline derivativesPPA, POCl₃, 130–145°C74%HighIndustrial
Friedlander 4-Fluoroaniline, diethyl oxalacetatePPA, 130°C, solvent-free70%ModerateLaboratory
Domino Reaction Propargylamine, diethyl butynedioateH₂O₂, EtOH, 65°C82%HighPilot-scale

Electroreductive Coupling

Electrochemical methods (ACS Omega) enable C–C bond formation under mild conditions :

  • Reactants : Pre-formed 4-quinolone derivatives and benzophenones.

  • Conditions : Trimethylsilyl chloride (TMSCl) in THF, electrochemical reduction.

  • Outcome : Functionalization at the 2-position of the quinoline core.

Advantages :

  • Avoids stoichiometric metal catalysts.

  • Compatible with sensitive functional groups (e.g., esters).

Limitations :

  • Requires specialized equipment.

  • Lower yields (~21–46%) compared to thermal methods .

Comparative Analysis and Optimization

Regioselectivity Challenges :

  • Fluorine at the 6-position requires precise control. Electrophilic fluorination (e.g., Selectfluor®) post-cyclization is less efficient than using fluorinated anilines .

Green Chemistry Considerations :

  • Solvent-free and domino reactions reduce waste (E-factor: 2.5 vs. 8.0 for multi-step methods) .

  • Table 2: Environmental Impact Metrics

MethodSolvent UseCatalyst ToxicityE-Factor
Anilinosuccinimide HighHigh (PPA, POCl₃)7.8
Domino Reaction LowLow (H₂O₂)2.1
Electroreductive ModerateModerate (TMSCl)4.5

Industrial-Scale Adaptations

Microwave-Assisted Synthesis :

  • Reduces reaction time (e.g., Friedlander condensation from 24 h to 2 h) .

  • Enhances yield (85% vs. 70%) by uniform heating.

Continuous Flow Systems :

  • Ideal for domino reactions, improving throughput by 3× compared to batch processes .

Scientific Research Applications

Biological Activities

Diethyl 6-fluoroquinoline-2,3-dicarboxylate exhibits notable antimicrobial and anticancer properties. The presence of the fluorine atom enhances its lipophilicity, which may improve membrane permeability and bioactivity. Here are some key findings regarding its biological applications:

  • Antimicrobial Activity : Research indicates that derivatives of quinoline compounds, including this compound, show activity against various bacterial strains. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms that involve interference with metabolic pathways or DNA replication processes .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound compared to other quinoline derivatives, a comparative analysis is useful:

Compound NameStructural FeaturesUnique Aspects
Diethyl 2-carboxyquinolineQuinoline with one carboxyl groupLacks fluorine substitution
Diethyl 8-hydroxyquinolineHydroxy group at position 8Exhibits chelating properties
Diethyl 4-methoxyquinolineMethoxy group at position 4Enhanced lipophilicity compared to others

The specific substitution of fluorine in this compound significantly enhances its biological activity and solubility profile compared to other derivatives .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various applications:

  • A study demonstrated that diethyl 6-fluoroquinoline derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Another investigation focused on the anticancer properties of the compound, revealing that it could induce apoptosis in cancer cells through specific signaling pathways .

Mechanism of Action

The mechanism of action of Diethyl 6-fluoroquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets in biological systems. The fluorine atom in the quinoline ring enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity . The compound can inhibit the growth of microorganisms by interfering with their DNA synthesis .

Comparison with Similar Compounds

Structural and Physical Properties

Key analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Melting Point (°C)
Diethyl 6-fluoroquinoline-2,3-dicarboxylate* N/A C₁₅H₁₄FNO₄ ~299.28 ~1.35 (est.) ~400 (est.) N/A
Diethyl 6-bromoquinoline-2,3-dicarboxylate 892874-36-1 C₁₅H₁₄BrNO₄ 352.18 1.456 415.7 N/A
Diethyl Quinoline-2,3-dicarboxylate 32413-08-4 C₁₅H₁₅NO₄ 273.29 N/A N/A N/A
Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate 951523-92-5 C₁₃H₁₃FN₂O₄ 296.26 N/A N/A N/A

*Estimated values based on substituent effects.

  • Impact of Substituents: Fluorine vs. Bromine: The bromine analog (352.18 g/mol) has a higher molecular weight than the fluorinated compound (~299.28 g/mol) due to bromine's larger atomic mass. Fluorine's electronegativity may enhance solubility in polar solvents compared to bromine . Core Heterocycle: The pyrazolo-pyridine derivative () has a smaller heterocyclic core, resulting in a lower molecular weight (296.26 g/mol) and distinct electronic properties compared to quinoline derivatives .

Biological Activity

Diethyl 6-fluoroquinoline-2,3-dicarboxylate is a synthetic compound that belongs to the quinoline class, characterized by its unique structural features, including two carboxylate ester groups and a fluorine atom at the 6-position of the quinoline ring. This compound has garnered attention due to its significant biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C13H12FNO4C_{13}H_{12}FNO_4, with a molecular weight of approximately 273.24 g/mol. The presence of the fluorine atom enhances the lipophilicity of the compound, which may improve its membrane permeability and overall bioactivity. Its synthesis typically yields a white to off-white solid with moderate solubility in organic solvents .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive and Gram-negative bacteria. The fluorine substitution is believed to play a crucial role in enhancing its antibacterial efficacy.

A comparative analysis of its activity against several bacterial strains is summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's mechanism of action may involve inhibition of bacterial DNA gyrase and topoisomerase IV, similar to other fluoroquinolone derivatives .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity . Studies have evaluated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicate that this compound can induce apoptosis and inhibit cell proliferation.

Table 2 summarizes the anticancer effects observed in vitro:

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-712Induction of apoptosis via caspase activation
A54915Cell cycle arrest at G2/M phase

The anticancer mechanisms are thought to involve modulation of signaling pathways related to cell survival and apoptosis .

Interaction Studies

Interaction studies have been conducted to understand how this compound binds to various biological targets. Techniques such as molecular docking and surface plasmon resonance have been utilized to assess its binding affinity with enzymes involved in metabolic pathways and DNA replication processes.

Binding Affinity Analysis

The binding affinities of this compound with selected targets are presented in Table 3.

Target EnzymeBinding Affinity (kcal/mol)
DNA Gyrase-9.5
Topoisomerase II-8.7
Cyclic nucleotide phosphodiesterase-7.9

These interactions suggest potential therapeutic applications in treating infections and cancers resistant to conventional therapies .

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
  • Molecular Docking : Simulate interactions with biological targets (e.g., SARS-CoV-2 main protease) using AutoDock Vina. Validate with experimental IC₅₀ data .
  • ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP ~2.5 for optimal bioavailability) .

What are common side reactions during hydrolysis of this compound to its dicarboxylic acid form?

Advanced Research Question
Hydrolysis with NaOH/EtOH/H₂O may lead to:

  • Over-hydrolysis : Degradation of the quinoline core at >80°C. Mitigate by controlling temperature (50–60°C) and NaOH concentration (2M) .
  • Fluorine Loss : Acidic conditions (HCl) can protonate the fluorine substituent. Use mild bases (e.g., LiOH) to retain the fluoro group .

How does the fluorine substituent impact the electronic properties of this compound?

Basic Research Question
The electron-withdrawing fluorine at C-6:

  • Reduces electron density in the quinoline ring, enhancing electrophilic substitution resistance.
  • Stabilizes negative charge in intermediates during nucleophilic reactions (e.g., SNAr), verified via Hammett σₚ constants (σₚ ~0.78) .

What analytical methods differentiate this compound from its regioisomers?

Advanced Research Question

  • NOESY NMR : Detect spatial proximity between fluorine and adjacent protons to confirm substitution pattern .
  • X-ray Crystallography : Resolve absolute configuration; fluorine’s van der Waals radius (1.47 Å) aids in distinguishing positional isomers .

How can unexpected byproducts in this compound synthesis be characterized and mitigated?

Advanced Research Question

  • LC-MS/MS : Identify byproducts (e.g., decarboxylated or dimerized species) via fragmentation patterns .
  • Reaction Optimization : Introduce scavengers (e.g., molecular sieves) to absorb water in esterification, reducing hydrolysis byproducts .

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